

A Comprehensive Literature Review on 1,3,7-Trimethyluric Acid Research

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Compound of Interest

Compound Name: 1,3,7-Trimethyluric acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a purine alkaloid and a minor metabolite of caffeine.[1] As a product of caffeine metabolism, it is frequently detected in biological fluids and has garnered interest for its potential physiological and pathological roles. This technical guide provides a comprehensive review of the current research on **1,3,7-trimethyluric acid**, summarizing key findings on its physicochemical properties, metabolism, and analytical methodologies. Furthermore, it explores its involvement in oxidative stress and potential associations with disease, offering insights for future research and drug development.

Physicochemical Properties

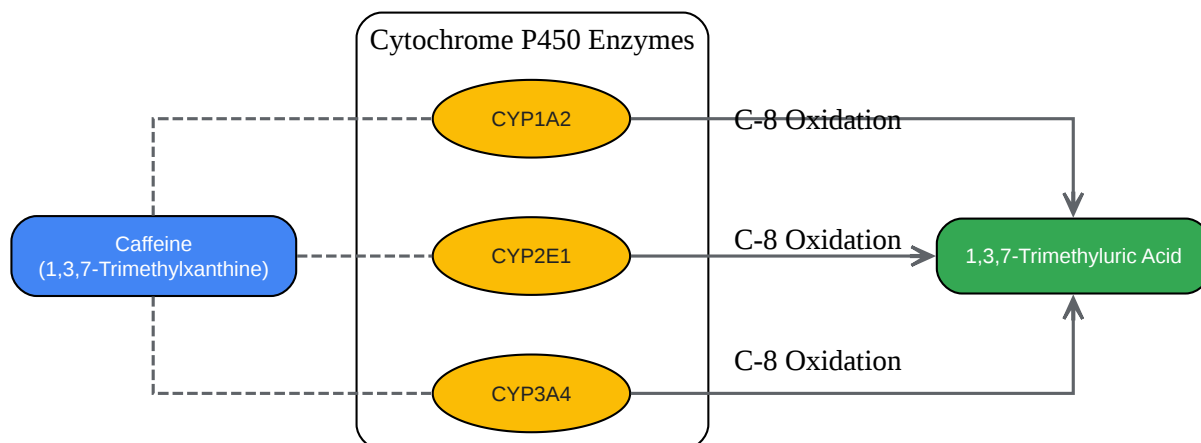
A thorough understanding of the physicochemical properties of **1,3,7-trimethyluric acid** is fundamental for research and drug development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical techniques.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₄ O ₃	--INVALID-LINK--
Molecular Weight	210.19 g/mol	--INVALID-LINK--
CAS Number	5415-44-1	--INVALID-LINK--
Water Solubility	28.3 mg/mL	--INVALID-LINK--
logP	-0.49	--INVALID-LINK--
pKa (Strongest Acidic)	8.46	--INVALID-LINK--
pKa (Strongest Basic)	-5.7	--INVALID-LINK--
Polar Surface Area	72.96 Å ²	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--
Rotatable Bond Count	0	--INVALID-LINK--

Metabolism and Pharmacokinetics

1,3,7-Trimethyluric acid is primarily formed through the C-8 oxidation of caffeine, a reaction catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2E1, and CYP3A4 being the major contributors.[2][3] The metabolic ratio of **1,3,7-trimethyluric acid** to caffeine has been investigated as a potential biomarker for CYP3A activity.[4]

Following caffeine intake, **1,3,7-trimethyluric acid** is excreted in the urine along with other caffeine metabolites.[5][6] Studies have quantified its concentration in urine, showing moderate correlations with overall caffeine consumption.[5]



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Caffeine Metabolism to **1,3,7-Trimethyluric Acid**

Experimental Protocols

Accurate quantification of **1,3,7-trimethyluric acid** in biological matrices is crucial for pharmacokinetic studies and biomarker validation. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly employed technique for this purpose.

UPLC-MS/MS Method for Quantification in Urine

This protocol is based on methodologies described for the analysis of caffeine and its metabolites in urine.^[7]

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.
- Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
- Dilute the supernatant 1:10 with ultrapure water.

- For calibration standards and quality controls, spike blank urine with known concentrations of **1,3,7-trimethyluric acid** standard.

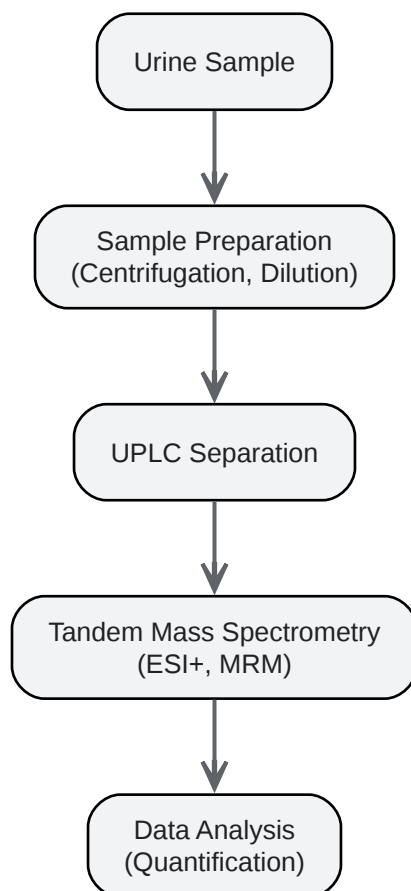
2. UPLC Conditions:

- Column: ACQUITY UPLC CSH Phenyl-Hexyl column (2.1 x 100 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-1 min: 1% B
 - 1-5 min: 1-30% B
 - 5-6 min: 30-95% B
 - 6-7 min: 95% B
 - 7-7.1 min: 95-1% B
 - 7.1-8 min: 1% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

3. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantifier: 211.1 > 168.1

- Qualifier: 211.1 > 140.1
- Cone Voltage: 30 V
- Collision Energy: 20 eV

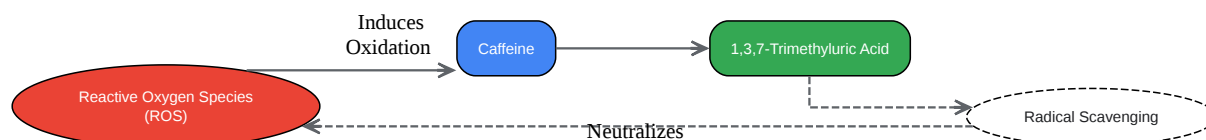


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UPLC-MS/MS Experimental Workflow

Role in Oxidative Stress

Emerging evidence suggests a potential role for **1,3,7-trimethyluric acid** in the context of oxidative stress. Studies have shown that it can be formed from caffeine under conditions of oxidative stress. While direct studies on its antioxidant capacity are limited, its structural similarity to uric acid, a known antioxidant, suggests it may possess radical scavenging properties.



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Potential Role in Oxidative Stress

Association with Disease

The involvement of **1,3,7-trimethyluric acid** in disease pathogenesis is an area of active investigation. Metabolomic studies have identified altered levels of **1,3,7-trimethyluric acid** in certain pathological conditions.

Rheumatoid Arthritis

Several metabolomics studies of rheumatoid arthritis (RA) patients have reported the presence of **1,3,7-trimethyluric acid** in the metabolic profiles of biofluids.[8] However, its specific role in the pathophysiology of RA remains to be elucidated. It is unclear whether its presence is a consequence of the disease and associated inflammation and oxidative stress, or if it actively participates in the inflammatory cascade. Further research is needed to determine if **1,3,7-trimethyluric acid** could serve as a biomarker for RA or if it represents a potential therapeutic target.

Therapeutic Potential and Future Directions

The potential therapeutic applications of **1,3,7-trimethyluric acid** are largely unexplored. Its putative antioxidant properties suggest that it could be investigated for conditions associated with oxidative stress. However, dedicated studies are required to validate its efficacy and safety in preclinical models.

Future research should focus on:

- Elucidating direct biological effects: Investigating the interaction of **1,3,7-trimethyluric acid** with specific cellular signaling pathways, such as the MAPK and NF-κB pathways, which are

known to be involved in inflammation and oxidative stress.[9][10][11]

- Validating its role in disease: Conducting targeted studies to understand its specific contribution to the pathophysiology of diseases like rheumatoid arthritis.
- Exploring therapeutic applications: Evaluating the therapeutic potential of **1,3,7-trimethyluric acid** and its analogues in preclinical models of inflammatory and oxidative stress-related diseases.

Conclusion

1,3,7-Trimethyluric acid is a caffeine metabolite with emerging biological significance. This technical guide has summarized the current knowledge regarding its physicochemical properties, metabolism, and analytical determination. While its role in oxidative stress and disease is beginning to be explored, significant research gaps remain. Further investigation into its direct biological effects and therapeutic potential is warranted and could open new avenues for drug discovery and development.

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